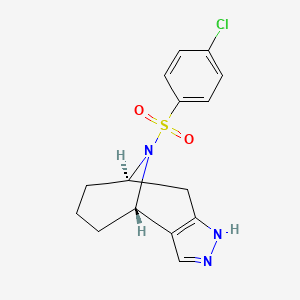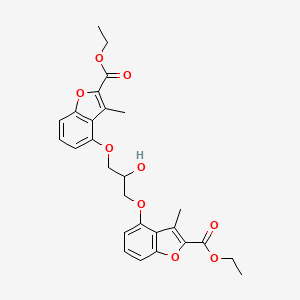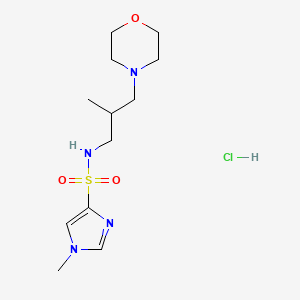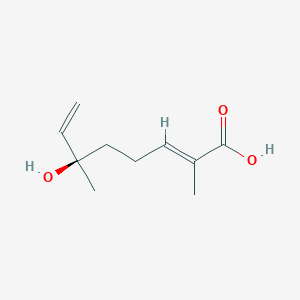
(2E,6R)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,6R)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid is a monoterpenoid compound known for its unique chemical structure and biological activities. This compound is characterized by the presence of a hydroxy group at position 6 and methyl groups at positions 2 and 6, along with a double bond between positions 2 and 3. It has been isolated from various natural sources, including the Chinese herb Cistanche salsa, and has shown significant biological activities, particularly in the field of bone health .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6R)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the core structure: The core structure is typically formed through a series of aldol condensation reactions, which involve the combination of smaller carbonyl compounds to form the desired carbon skeleton.
Introduction of the hydroxy group: The hydroxy group at position 6 is introduced through selective hydroxylation reactions, often using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the double bond: The double bond between positions 2 and 3 is introduced through dehydrogenation reactions, using catalysts such as palladium on carbon or platinum oxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired compound .
化学反応の分析
Types of Reactions
(2E,6R)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The double bond can be reduced to form a saturated compound, using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, platinum oxide.
Substitution: Thionyl chloride, phosphorus tribromide, amines.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Halides, amines
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of osteoporosis and other bone-related disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of (2E,6R)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid involves its interaction with specific molecular targets and pathways. In the context of bone health, it has been shown to:
Inhibit bone resorption: By targeting osteoclasts, the cells responsible for bone breakdown.
Promote bone formation: By stimulating osteoblasts, the cells responsible for bone formation.
Modulate signaling pathways: Involved in bone metabolism, such as the Wnt/β-catenin pathway
類似化合物との比較
Similar Compounds
(2E,6R)-8-Hydroxy-2,6-dimethyl-2-octenoic acid: Another monoterpenoid with similar structural features but different biological activities.
(2E,6R)-6-Hydroxy-2,6-dimethyl-2-octenoic acid: A closely related compound with slight variations in the position of functional groups.
Uniqueness
(2E,6R)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical reactivity and biological activities. Its ability to modulate bone metabolism makes it particularly valuable in the field of bone health research .
特性
CAS番号 |
83945-54-4 |
|---|---|
分子式 |
C10H16O3 |
分子量 |
184.23 g/mol |
IUPAC名 |
(2E,6R)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid |
InChI |
InChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+/t10-/m0/s1 |
InChIキー |
SSKWMOQUUQAJGV-PCGIRMHASA-N |
異性体SMILES |
C/C(=C\CC[C@](C)(C=C)O)/C(=O)O |
正規SMILES |
CC(=CCCC(C)(C=C)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


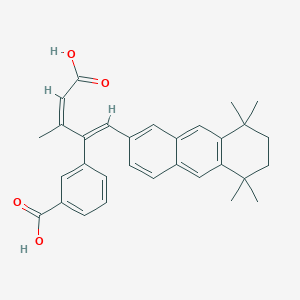
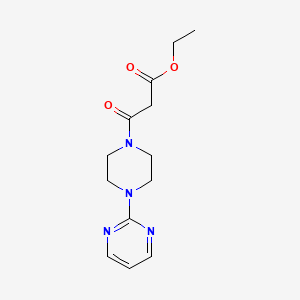
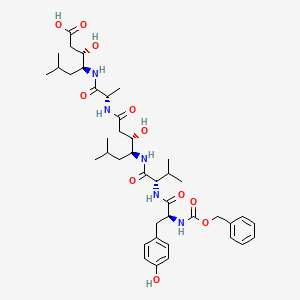
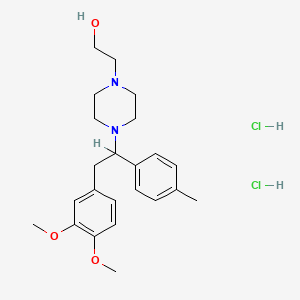
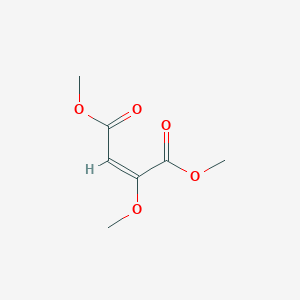

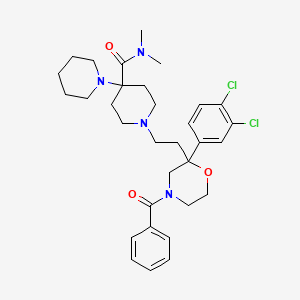
![4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate](/img/structure/B12776278.png)


